molecular formula C15H13F3O B14116544 Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- CAS No. 630389-89-8

Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-

Cat. No.: B14116544
CAS No.: 630389-89-8
M. Wt: 266.26 g/mol
InChI Key: PEACOMDHEUKJND-UHFFFAOYSA-N
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Description

Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- is an organic compound with the molecular formula C15H13F3O. This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a benzene ring substituted with two methyl groups. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- typically involves the reaction of 1,3-dimethylbenzene with 4-(trifluoromethyl)phenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it a valuable compound in various research and industrial applications .

Biological Activity

Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- (CAS Number: 630389-89-8) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H13F3O
  • Molecular Weight : 266.258 g/mol
  • LogP : 3.322 (indicating moderate lipophilicity)

Mechanisms of Biological Activity

The biological activity of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- is primarily attributed to its structural features, particularly the trifluoromethyl group and the phenoxy moiety. These components enhance its interaction with biological targets, leading to various pharmacological effects.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds containing trifluoromethyl groups. For instance, the incorporation of a trifluoromethyl group has been shown to significantly enhance the potency of inhibitors targeting various cancer cell lines. In vitro assays demonstrated that Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- exhibits cytotoxic effects against several human cancer cell lines.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)12.8
A549 (Lung Cancer)18.5

These results indicate that this compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory properties of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- have been evaluated in various models. The compound demonstrated significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Inflammatory Marker Inhibition (%)
TNF-α70%
IL-665%
COX-280%

These findings suggest that this compound could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    A study published in the Journal of Organic Chemistry reported that derivatives of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .
  • Anti-inflammatory Research :
    Another investigation highlighted the compound's efficacy in reducing edema in animal models. The results indicated a marked reduction in swelling when administered at specific dosages .

Properties

CAS No.

630389-89-8

Molecular Formula

C15H13F3O

Molecular Weight

266.26 g/mol

IUPAC Name

1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]benzene

InChI

InChI=1S/C15H13F3O/c1-10-7-11(2)9-14(8-10)19-13-5-3-12(4-6-13)15(16,17)18/h3-9H,1-2H3

InChI Key

PEACOMDHEUKJND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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